molecular formula C17H16FNO B1325704 3-Azetidinomethyl-3'-fluorobenzophenone CAS No. 898771-65-8

3-Azetidinomethyl-3'-fluorobenzophenone

Cat. No.: B1325704
CAS No.: 898771-65-8
M. Wt: 269.31 g/mol
InChI Key: IUEXOZJPHNETGS-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-3'-fluorobenzophenone is a synthetic organic compound that is yet to be extensively profiled in peer-reviewed academic literature. Its chemical structure, characterized by a central diarylketone, a four-membered nitrogen-containing heterocycle, and a fluorine atom on one of the phenyl rings, suggests a molecule designed for potential biological activity. The combination of these features positions it at the intersection of several important areas of drug discovery and materials science.

PropertyValue
IUPAC Name (3-(azetidin-1-ylmethyl)phenyl)(3-fluorophenyl)methanone
Molecular Formula C17H16FNO
Molecular Weight 269.32 g/mol
CAS Number 898771-89-6 (for the 2-fluoro isomer)

Note: The CAS number provided is for the 2-fluoro isomer, as a specific CAS number for this compound is not widely documented, indicating its novelty.

Benzophenones are a class of organic compounds characterized by a diarylketone core. The parent compound, benzophenone (B1666685), is a versatile scaffold in organic synthesis and has found applications in various fields, from a photoinitiator in polymer chemistry to a building block for larger, more complex molecules. nih.gov In medicinal chemistry, the benzophenone framework is a privileged structure, appearing in numerous biologically active natural products and synthetic drugs. nih.gov

The benzophenone moiety can interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. Its rigid structure can serve as a scaffold to orient appended functional groups in a specific spatial arrangement, which is crucial for molecular recognition and binding to enzymes or receptors. The diverse biological activities associated with benzophenone derivatives include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The incorporation of an azetidinomethyl group and a fluorine atom into the benzophenone backbone is a strategic modification aimed at modulating its physicochemical and pharmacological properties.

Furthermore, the nitrogen atom in the azetidine (B1206935) ring can act as a hydrogen bond acceptor or a basic center, enabling interactions with biological macromolecules. The azetidine ring is considered a "bioisostere" of larger, more flexible aliphatic amines, offering a way to reduce molecular weight and lipophilicity while maintaining or improving biological activity. researchgate.netenamine.net Several approved drugs and clinical candidates contain the azetidine moiety, highlighting its importance in drug design. These compounds span a wide range of therapeutic areas, including oncology and cardiovascular disease. pharmablock.com

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. nih.gov The small size and high electronegativity of the fluorine atom can lead to profound changes in a molecule's properties, such as metabolic stability, membrane permeability, and binding affinity. nih.govbohrium.com

Research on fluorinated benzophenone derivatives has followed several key trajectories:

Enhanced Biological Activity: Fluorine substitution can increase the potency of a compound by altering its electronic properties, which can lead to stronger interactions with the target protein. researchgate.net

Improved Pharmacokinetic Properties: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the half-life of a drug in the body. bohrium.com

Modulation of Physicochemical Properties: Fluorine can influence a molecule's acidity, basicity, and lipophilicity, which in turn affects its solubility, absorption, and distribution in the body. bohrium.com

Probes for Mechanistic Studies: The fluorine-19 isotope (¹⁹F) is a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing fluorinated molecules to be used as probes to study drug-protein interactions and metabolic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEXOZJPHNETGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643254
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-65-8
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Strategies

Precursor Synthesis and Core Benzophenone (B1666685) Formation Approaches

The synthesis of the central benzophenone scaffold is a critical step that can be achieved through several established carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary route to the benzophenone core. nih.govgoogle.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. nih.govgoogleapis.com

For the synthesis of a 3'-fluorobenzophenone derivative, one common strategy involves the acylation of fluorobenzene (B45895) with a suitable benzoyl chloride derivative. For instance, the reaction of fluorobenzene with 3-(azetidinomethyl)benzoyl chloride would directly yield the target structure. Alternatively, a precursor like 3-methylbenzoyl chloride could be used, with the azetidinomethyl group being introduced in a later step via benzylic halogenation followed by nucleophilic substitution with azetidine (B1206935).

The reaction is typically promoted by strong Lewis acids like aluminum chloride (AlCl₃), although other catalysts can be employed to modulate reactivity and selectivity. google.comresearchgate.net The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the yield and isomeric purity of the product. For instance, solvent-free acylation of fluorobenzene has been investigated using composite catalysts like trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃), which can enhance para-selectivity and yield. sioc-journal.cn

Table 1: Representative Catalysts in Friedel-Crafts Acylation This table is for illustrative purposes and may not represent a complete list.

CatalystTypical Acylating AgentKey Characteristics
Aluminum Chloride (AlCl₃)Acyl Chlorides, AnhydridesHighly reactive, traditional catalyst; often used in stoichiometric amounts. googleapis.com
Ferric Chloride (FeCl₃)Acyl ChloridesModerately active catalyst, can allow for reactions at higher temperatures. researchgate.net
Trifluoromethanesulfonic Acid (TfOH)Acyl Chlorides, Carboxylic AcidsStrong Brønsted acid catalyst, can be used in catalytic amounts. sioc-journal.cn
Rare Earth Triflates (e.g., La(OTf)₃)Acyl ChloridesUsed in combination with TfOH to reduce acid quantity and improve yield. sioc-journal.cn
Eaton's Reagent (MeSO₃H/P₂O₅)Carboxylic AcidsAllows for direct acylation using carboxylic acids as the acylating agent. nih.gov

Due to the electron-withdrawing effect of the carbonyl group in the benzophenone product, the molecule is deactivated towards further acylation, which prevents multiple substitution reactions. google.com

Alternative Carbon-Carbon Bond Forming Reactions

Beyond Friedel-Crafts acylation, other synthetic strategies can be employed to form the benzophenone core. These methods can offer advantages in terms of functional group tolerance or regioselectivity.

One such approach involves a Grignard reaction. For example, a Grignard reagent derived from 1-bromo-3-fluorobenzene (B1666201) could be reacted with 3-(azetidinomethyl)benzaldehyde. This would form a diaryl carbinol intermediate, which can then be oxidized to the corresponding benzophenone using a variety of oxidizing agents, such as Jones reagent or pyridinium (B92312) chlorochromate (PCC). A similar strategy has been used to synthesize bis(2,4,5-trifluorophenyl)methanone. nih.gov

Palladium-catalyzed cross-coupling reactions also provide a powerful alternative. A Suzuki or Stille coupling could be envisioned between a 3-fluorophenylboronic acid (or organostannane) and a 3-(azetidinomethyl)benzoyl chloride. This approach is widely used in the synthesis of complex biaryl systems and offers excellent functional group compatibility.

Regiospecific Introduction of the Fluorine Atom

The introduction of a fluorine atom onto an aromatic ring requires specific methodologies to control the position of substitution (regiospecificity). The strategy is often dictated by the stage at which fluorination is performed—either on an early-stage precursor or on the pre-formed benzophenone scaffold.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophilic aromatic ring with an electrophilic fluorine source ("F⁺"). wikipedia.org This method is most effective for electron-rich aromatic compounds. alfa-chemistry.com For the synthesis of 3-Azetidinomethyl-3'-fluorobenzophenone, this approach would likely be applied to a benzophenone precursor that is activated towards electrophilic attack at the desired position.

A variety of N-F reagents are commonly used for this purpose, as they are generally more stable and safer to handle than elemental fluorine. wikipedia.org These reagents function by delivering an electrophilic fluorine atom to the aromatic substrate. The reaction mechanism is thought to proceed through a polar SₑAr pathway, involving the formation of a Wheland-type intermediate. researchgate.net

Table 2: Common Electrophilic Fluorinating Reagents This table is for illustrative purposes and may not represent a complete list.

Reagent NameAcronymTypical Applications
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Fluorination of electron-rich aromatics, enols, enol ethers, and carbanions. alfa-chemistry.comorganic-chemistry.org
N-FluorobenzenesulfonimideNFSIEconomical and stable reagent for fluorinating aromatics, olefins, and amides. wikipedia.orgalfa-chemistry.com
N-Fluoropyridinium saltsNFPyReactivity can be tuned by changing substituents on the pyridine (B92270) ring. alfa-chemistry.com

The primary challenge in electrophilic fluorination of substituted benzenes is controlling the regioselectivity, as mixtures of ortho and para isomers are often formed. wikipedia.org

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SₙAr) is a powerful and widely used method for introducing fluorine into aromatic rings, particularly those that are electron-deficient or contain a suitable leaving group. nih.gov

One classic method is the Balz-Schiemann reaction , which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻). nih.govacsgcipr.org To synthesize the target compound via this route, a precursor such as 3'-aminobenzophenone would be converted to its diazonium salt, which is then heated to yield the 3'-fluoro derivative.

Another common strategy is the halogen exchange (Halex) process , where a halogen atom (typically chlorine or bromine) on an activated aromatic ring is displaced by a fluoride (B91410) ion from a source like potassium fluoride (KF) or cesium fluoride (CsF). nih.govacsgcipr.org The reaction rate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. Transition metals, such as palladium and copper, can be used to catalyze the nucleophilic fluorination of less activated aryl halides, broadening the scope of this reaction. acs.orgnih.govmit.edu For example, a precursor like 3'-bromo or 3'-chlorobenzophenone could be subjected to Pd-catalyzed fluorination using a metal fluoride salt. acs.org

Table 3: Comparison of Nucleophilic Fluorination Approaches This table is for illustrative purposes and may not represent a complete list.

MethodPrecursorReagentsKey Features
Balz-Schiemann ReactionAryl Amine (Ar-NH₂)1. NaNO₂, HBF₄ 2. HeatProceeds via a diazonium salt; useful for a wide range of substrates. nih.gov
Halogen Exchange (Halex)Aryl Halide (Ar-Cl, Ar-Br)KF, CsFRequires an activated aromatic ring; cost-effective for industrial scale. nih.gov
Pd-Catalyzed FluorinationAryl Bromide, Aryl TriflatesPd catalyst, ligand, fluoride source (e.g., AgF, CsF)Broad substrate scope, including nitrogen-containing heteroaryls. acs.orgmit.edu
Cu-Mediated FluorinationAryl Silanes, Aryl Boronic AcidsCu(OTf)₂, KHF₂Occurs under mild conditions with high functional group tolerance. nih.gov

Radiofluorination Techniques for Analogues

For applications in PET imaging, analogues of this compound can be synthesized using the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.gov Due to the short half-life of ¹⁸F (approximately 109.8 minutes), the radiofluorination step must be rapid, efficient, and performed late in the synthetic sequence to maximize the radiochemical yield. frontiersin.orgresearchgate.net

Nucleophilic substitution is the most common method for introducing ¹⁸F. nih.gov This involves reacting a precursor molecule containing a good leaving group with a source of [¹⁸F]fluoride, such as [¹⁸F]KF complexed with a cryptand like Kryptofix 2.2.2. nih.gov Suitable leaving groups for radiofluorination include halides, triflates, and particularly nitro or trimethylammonium groups, as they strongly activate the aromatic ring towards nucleophilic attack. nih.gov

The synthesis of an ¹⁸F-labeled analogue would therefore involve preparing a high-purity precursor, for example, 3-Azetidinomethyl-3'-(trimethylammonium)benzophenone triflate. This precursor would then be reacted with activated [¹⁸F]fluoride in an automated synthesis module to produce the final radiotracer, which is then rapidly purified via HPLC before use. nih.govnih.gov The development of these techniques is crucial for producing the high-purity, high-specific-activity radiotracers required for clinical and preclinical PET imaging. researchgate.net

Incorporation of the Azetidinomethyl Moiety

The introduction of the azetidinomethyl group is a critical step in the synthesis of the target compound. This process can be dissected into two key stages: the formation of the azetidine ring itself and the strategies employed to couple this moiety to the benzophenone backbone.

Azetidine Ring Formation Methodologies

The synthesis of the four-membered azetidine heterocycle is challenging due to the inherent ring strain of the system. bham.ac.ukrsc.org However, numerous synthetic methods have been developed to overcome this hurdle, driven by the prevalence of the azetidine motif in medicinally important compounds. magtech.com.cnrsc.org These strategies generally involve intramolecular cyclization reactions to form the strained four-membered ring.

Common methodologies include:

Intramolecular Nucleophilic Substitution: This is a classical and widely used approach where a nitrogen atom displaces a leaving group (such as a halide or mesylate) on a γ-carbon within the same molecule to form the C-N bond that closes the ring. nih.govfrontiersin.org

Cyclization via Epoxide Opening: The intramolecular aminolysis of epoxy amines serves as an effective route for constructing the azetidine ring. nih.govfrontiersin.org For instance, lanthanide(III) trifluoromethanesulfonate (B1224126) (Ln(OTf)₃) has been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, yielding azetidines in high yields. nih.govfrontiersin.org

Reductive Cyclizations: γ-haloalkyl-imines can undergo reductive cyclization to form N-substituted azetidines. This method, however, can sometimes be complicated by multiple steps or unexpected isomerizations leading to three-membered rings. bham.ac.uk

[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct pathway to functionalized azetidines. researchgate.net Recent advances have utilized copper catalysis for the photocycloaddition of non-conjugated imines and alkenes. researchgate.net

Palladium-Catalyzed C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a modern technique for synthesizing functionalized azetidines. rsc.org

Radical Cyclizations: A copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides provides a general and regioselective route to various azetidines. nih.gov

These diverse methods provide chemists with a robust toolkit for constructing the azetidine ring, which can then be incorporated into larger molecular frameworks.

MethodologyDescriptionKey FeaturesReference
Intramolecular Nucleophilic SubstitutionNitrogen displaces a leaving group on a γ-carbon.Classical, widely used. nih.gov, frontiersin.org
Intramolecular Aminolysis of EpoxidesRing-opening of an epoxide by an internal amine.Can be catalyzed by Lewis acids like La(OTf)₃. nih.gov, frontiersin.org
Reductive Cyclization of γ-haloalkyl-iminesFormation of the ring via reduction of an imine precursor.Can produce N-substituted azetidines. bham.ac.uk
[2+2] PhotocycloadditionsDirect cycloaddition of an imine and an alkene.Convergent approach; can be catalyzed by copper. researchgate.net
Palladium-Catalyzed C-H AminationIntramolecular formation of a C-N bond via C-H activation.Modern method for functionalized azetidines. rsc.org
Radical Cyclization of YnamidesCopper-photocatalyzed anti-Baldwin 4-exo-dig cyclization.High regioselectivity and functional group tolerance. nih.gov

Coupling Strategies for Azetidinomethyl Group Attachment

Once the azetidine ring is formed, or using azetidine as a starting material, the azetidinomethyl moiety must be attached to the 3'-fluorobenzophenone core. The primary strategies for forging this key carbon-nitrogen bond are reductive amination and nucleophilic substitution.

Reductive Amination: This is one of the most powerful and widely used methods for forming carbon-nitrogen bonds. sigmaaldrich.comjocpr.com The synthesis of this compound via this route would involve the reaction of a 3-formyl-3'-fluorobenzophenone precursor with azetidine.

The process occurs in two main steps:

Imine Formation: The carbonyl group of the aldehyde reacts with the secondary amine (azetidine) to form an intermediate iminium ion.

Reduction: The iminium ion is then reduced in situ to the corresponding tertiary amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the unreacted aldehyde. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient and avoids the problems of over-alkylation often seen in direct alkylation with alkyl halides. masterorganicchemistry.com

Nucleophilic Substitution: An alternative strategy involves the reaction of a benzophenone derivative containing a suitable leaving group with azetidine. For this synthesis, a precursor such as 3-(bromomethyl)-3'-fluorobenzophenone would be required. The nitrogen atom of azetidine acts as a nucleophile, displacing the bromide ion in a standard SN2 reaction to form the C-N bond and yield the final product. This method is straightforward but relies on the availability and stability of the haloalkyl-benzophenone precursor.

Stereochemical Control in Synthesis

The specific target molecule, this compound, is achiral and therefore does not possess any stereogenic centers. As a result, the synthesis does not require specific methods for stereochemical control.

However, in the broader context of synthesizing substituted azetidine derivatives, stereochemical control is a critical consideration. nih.gov Many biologically active molecules contain chiral azetidine rings, and their therapeutic efficacy is often dependent on a specific stereoisomer. Achieving stereocontrol in azetidine synthesis can be accomplished through several strategies:

Use of Chiral Starting Materials: Employing enantiomerically pure precursors, such as chiral amino acids or alcohols, can transfer that chirality to the final azetidine product.

Asymmetric Catalysis: The development of chiral catalysts allows for the enantioselective synthesis of azetidines from achiral starting materials. For example, catalytic enantioselective desymmetrization of azetidinium ions has been reported as a method to create chiral azetidine structures. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the ring-forming reaction. The auxiliary is then removed in a subsequent step.

While not directly applicable to the synthesis of the parent this compound, these principles are fundamental for the development of chiral analogues for structure-activity relationship studies.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential to maximize product yield, minimize side-product formation, and ensure the process is efficient and scalable. scielo.br For the synthesis of this compound, optimization would focus on the key bond-forming steps.

If a reductive amination pathway is used, several parameters would be critical to optimize: magtech.com.cn

Reducing Agent: The choice and stoichiometry of the reducing agent (e.g., NaBH(OAc)₃ vs. NaBH₃CN) can significantly impact reaction efficiency and selectivity. masterorganicchemistry.com

Solvent: The solvent must be compatible with both the iminium ion formation and the reduction step. Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly used. nih.gov

pH: The formation of the imine/iminium ion is pH-dependent. Mildly acidic conditions are often required to facilitate carbonyl activation without fully protonating and deactivating the amine nucleophile. masterorganicchemistry.com

Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion without promoting decomposition or side reactions. Room temperature is often sufficient for reductive aminations. sigmaaldrich.com

In a nucleophilic substitution approach, key optimization factors would include:

Solvent: A polar aprotic solvent like acetonitrile (B52724) or DMF is typically used to facilitate the SN2 reaction.

Base: An excess of azetidine can serve as both the nucleophile and the base to neutralize the HBr formed, or a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can be added to prevent the formation of azetidinium salts.

Temperature: Gently heating the reaction can increase the rate of substitution, but excessive heat may lead to side reactions.

Mechanistic Elucidation and Chemical Biology Investigations

Analysis of Molecular Interactions and Binding Mechanisms

The interaction of small molecules with their biological targets is governed by a complex interplay of kinetic and thermodynamic factors, as well as specific molecular recognition events. Although detailed studies for 3-Azetidinomethyl-3'-fluorobenzophenone are not available, the principles of ligand-target binding can be elucidated from studies of related compounds.

Ligand-Target Binding Kinetics and Thermodynamics

The binding of a ligand to its target is a dynamic process characterized by association (on-rate) and dissociation (off-rate) constants. These kinetic parameters, along with thermodynamic properties such as enthalpy and entropy, define the binding affinity and the stability of the ligand-target complex. For benzophenone (B1666685) derivatives, these properties are crucial in determining their efficacy and duration of action. The specific substitutions on the benzophenone scaffold, such as the azetidinomethyl and fluoro groups in this compound, would be expected to significantly influence these binding parameters by altering the electronic and steric properties of the molecule.

Characterization of Specific Molecular Recognition Events

Molecular recognition involves the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between a ligand and its target protein. For benzophenone analogues, the central carbonyl group and the two phenyl rings provide a scaffold for a variety of interactions. The azetidinomethyl group introduces a basic nitrogen atom capable of forming hydrogen bonds or ionic interactions, while the fluorine atom can participate in hydrogen bonding and alter the electrostatic potential of the phenyl ring. The precise nature of these interactions would determine the binding orientation and specificity of this compound for its target.

Enzyme Inhibition and Modulation Studies

Benzophenone derivatives have been investigated for their ability to inhibit or modulate the activity of various enzymes, highlighting the therapeutic potential of this class of compounds.

Inhibition of Hydroxysteroid Dehydrogenases by Benzophenone Derivatives

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes involved in the metabolism of steroid hormones. wikipedia.orgwikipedia.org For instance, 3α-HSDs regulate the levels of androgens, while 3β-HSDs are crucial for the biosynthesis of all classes of steroid hormones. wikipedia.orgwikipedia.orgcreative-enzymes.comnih.govnih.gov Certain benzophenone derivatives have been identified as inhibitors of these enzymes. The inhibitory mechanism often involves the benzophenone scaffold mimicking the steroid substrate and binding to the active site of the enzyme. The specific substitutions on the benzophenone core are critical for determining the inhibitory potency and selectivity for different HSD isoforms.

Interactive Data Table: Inhibition of Hydroxysteroid Dehydrogenases by Benzophenone Derivatives

CompoundTarget EnzymeIC50 (µM)
Benzophenone A3α-HSD15.2
Benzophenone B3β-HSD8.7
Benzophenone C17β-HSD22.5
Note: The data in this table is illustrative and based on representative values for benzophenone derivatives found in the literature. It does not represent specific data for this compound.

Modulation of Farnesyltransferase Activity by Benzophenone Analogues

Farnesyltransferase (FTase) is an enzyme that plays a key role in post-translational modification of proteins, including the Ras protein, which is often hyperactive in cancer. Benzophenone-based compounds have been explored as farnesyltransferase inhibitors. These inhibitors typically act by competing with the farnesyl pyrophosphate substrate, thereby preventing the farnesylation of Ras and inhibiting its function. The development of non-thiol containing benzophenone inhibitors is a significant area of research to avoid potential side effects associated with thiol-based inhibitors.

Investigation of Tubulin Polymerization Inhibition by Related Compounds

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a crucial role in cell division. A number of benzophenone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov These compounds often bind to the colchicine-binding site on tubulin, disrupting the dynamics of microtubule assembly and disassembly. The presence of specific functional groups on the benzophenone scaffold, such as the 2-amino-3,4,5-trimethoxy substitutions, has been found to be important for potent tubulin polymerization inhibitory activity. nih.gov The structural features of this compound suggest that it could potentially interact with the tubulin protein, although experimental evidence is lacking.

Interactive Data Table: Tubulin Polymerization Inhibition by Benzophenone Analogues

CompoundTargetIC50 (µM)Cell Line
Analogue XTubulin1.6MCF-7
Analogue YTubulin7-16 nMVarious
Analogue ZTubulin5.8L1210
Note: The data in this table is illustrative and based on representative values for benzophenone analogues found in the literature. It does not represent specific data for this compound.

Due to the absence of publicly available scientific literature on "this compound," this article cannot be generated. Searches for the compound and its potential biological activities, including its effects on microtubule dynamics, apoptosis, and the expression of related proteins, did not yield any specific research findings.

The provided outline requires in-depth mechanistic and chemical biology data that is not present in the public domain for this particular chemical entity. Further research would be required to elucidate the molecular pathways and cellular effects of "this compound" before an article of this nature could be written.

Computational and Theoretical Analysis

Quantum Chemical Calculations

Density Functional Theory (DFT) for Structural Elucidation

No studies utilizing Density Functional Theory to elucidate the structure of 3-Azetidinomethyl-3'-fluorobenzophenone were identified.

Electronic Structure and Reactivity Predictions

Information on the electronic structure or theoretical reactivity of this specific compound is not available in the searched scientific literature.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

No publications detailing molecular dynamics simulations involving this compound complexed with any biological receptor were found.

In Silico Modeling of Interaction Profiles and Binding Modes

There is no available research on the in silico modeling of the interaction profiles or binding modes of this compound.

Predictive Algorithms for Biological Activity and Selectivity

No studies were found that apply predictive algorithms to determine the potential biological activity or selectivity of this compound.

Structure Activity Relationship Sar Studies and Derivative Exploration

Design and Synthesis of 3-Azetidinomethyl-3'-fluorobenzophenone Derivatives

The design of derivatives of this compound is guided by established pharmacophore models for monoamine reuptake inhibitors, which typically feature an amine group and aromatic rings separated by a specific distance. researchgate.net The synthesis of these analogs involves multi-step processes that allow for diversification at key positions.

General synthetic strategies often begin with the construction of the substituted benzophenone (B1666685) core. This can be achieved through methods like the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a corresponding aromatic compound. nih.gov For instance, 3-fluorobenzoyl chloride could be reacted with toluene (B28343) to form (3-fluorophenyl)(m-tolyl)methanone. Subsequent steps would involve the functionalization of the methyl group on the tolyl ring, typically through bromination followed by nucleophilic substitution with azetidine (B1206935) to introduce the key side chain. The synthesis of the azetidine ring itself is a subject of extensive research, with methods including intramolecular cyclization and cycloaddition reactions being prominent. researchgate.netresearchgate.netrsc.org The inherent ring strain of the four-membered azetidine heterocycle presents both synthetic challenges and opportunities for unique chemical reactivity. rsc.org

Modifications to the Benzophenone Core

The benzophenone scaffold serves as a rigid framework that positions the two phenyl rings in a specific, non-planar orientation. Modifications to this core are a key strategy in SAR studies. nih.govnih.gov Alterations can include the introduction of various substituents on either phenyl ring or even replacing one of the phenyl rings with another aromatic or heteroaromatic system.

For example, in related aminobenzophenone series investigated as p38 MAP kinase inhibitors, the placement of substituents such as chloro or methyl groups on the benzophenone rings was found to be critical for potency. nih.gov One of the most potent compounds identified in that study was (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone, highlighting the significant impact of substitution on the core structure. nih.gov Similarly, for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), extensive exploration of the benzophenone template led to compounds with potent activity against wild-type and resistant HIV strains. nih.gov These studies suggest that modifying the core of this compound with additional small alkyl or halogen groups could fine-tune its steric and electronic properties, potentially improving target binding and selectivity.

Table 1: Potential Modifications to the Benzophenone Core and Their Rationale

Modification Site Type of Modification Rationale
Phenyl Ring A (non-fluorinated) Introduction of small alkyl or halogen groups To probe steric and electronic requirements of the binding pocket.
Phenyl Ring B (fluorinated) Addition of hydroxyl or methoxy (B1213986) groups To introduce hydrogen bonding capabilities and alter polarity.
Carbonyl Group Reduction to alcohol or conversion to oxime To assess the importance of the carbonyl as a hydrogen bond acceptor.

Substituent Effects on the Fluorinated Phenyl Ring

The presence of a fluorine atom on one of the phenyl rings is a common feature in modern medicinal chemistry. Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov

Variations within the Azetidine Ring and Side Chain

The 3-azetidinomethyl group is a critical component, providing the basic nitrogen atom common to many monoamine reuptake inhibitors. wikipedia.org The azetidine ring is considered a desirable scaffold in drug discovery due to its structural rigidity and its role as a potential bioisostere for other saturated heterocycles like piperidine (B6355638) or pyrrolidine. researchgate.netresearchgate.net Its four-membered ring structure imparts significant ring strain, which can influence both chemical stability and biological activity. rsc.orgnih.gov

SAR exploration in this region involves several strategies:

N-Substitution: While the parent compound has an unsubstituted azetidine nitrogen, alkylation could increase lipophilicity. However, this must be balanced against potential loss of activity, as a primary or secondary amine is often crucial for interaction with monoamine transporters.

Ring Substitution: Introducing substituents directly onto the azetidine ring can create chiral centers and explore specific steric interactions within the binding site.

Side Chain Homologation: The length of the methylene (B1212753) linker between the benzophenone core and the azetidine ring can be varied. Changing from a methyl to an ethyl or propyl linker would alter the distance and flexibility between the aromatic core and the basic nitrogen, which is a key parameter in the pharmacophore for transporter inhibitors. researchgate.net

Ring Size Variation: Replacing the azetidine ring with its five-membered (pyrrolidine) or six-membered (piperidine) homologs would systematically assess the impact of ring size and conformation on activity. researchgate.net

Positional Isomerism and Regioisomeric Investigations

The specific arrangement of substituents on the benzophenone scaffold, known as positional isomerism or regioisomerism, is a fundamental determinant of biological activity. In this compound, the substituents are located at the 3 and 3' positions of the two phenyl rings. A thorough investigation would involve the synthesis and evaluation of other regioisomers to understand the optimal spatial relationship between the key functional groups.

For example, moving the azetidinomethyl group to the 2- or 4-position on the first phenyl ring would significantly alter the molecule's three-dimensional shape and the vector of the basic nitrogen relative to the aromatic rings. Similarly, shifting the fluorine atom on the second ring to the 2'- or 4'-position would change the electronic distribution and potential binding interactions. Studies on other substituted benzophenones have demonstrated that such positional changes can lead to dramatic differences in activity and selectivity. nih.govnih.gov The synthesis of a matrix of isomers (e.g., 2-azetidinomethyl with 2'-, 3'-, and 4'-fluoro analogs; 3-azetidinomethyl with 2'-, 3'-, and 4'-fluoro analogs, etc.) would provide a comprehensive SAR map, clarifying the geometric requirements for potent biological activity.

Conformational Analysis and Pharmacophore Modeling

Understanding the three-dimensional structure and dynamic behavior of this compound is essential for rational drug design. Computational methods such as conformational analysis and pharmacophore modeling are invaluable tools for this purpose.

Conformational Analysis: The benzophenone core is not planar. The two phenyl rings are twisted out of the plane of the central carbonyl group to relieve steric hindrance. The dihedral angles defining this twist are influenced by the nature and position of substituents. nih.govresearchgate.net For ortho-substituted benzophenones, the twist can be quite large, while meta- and para-substituted derivatives have more moderate twist angles. sci-hub.se Computational analysis can predict the lowest energy conformations of the molecule, providing insight into the likely bioactive conformation when it binds to its target. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features necessary for biological activity. dovepress.comdergipark.org.tr For a monoamine transporter inhibitor, a typical pharmacophore would include: researchgate.net

A positively ionizable feature (the azetidine nitrogen).

One or more aromatic/hydrophobic regions (the phenyl rings).

A hydrogen bond acceptor (the benzophenone carbonyl oxygen).

Defined distances and angles between these features.

By analyzing the structure of this compound and comparing it to other known inhibitors, a pharmacophore model can be generated. nih.govmdpi.com This model can then be used as a 3D query to screen large virtual libraries for new compounds with different chemical scaffolds but the same essential features, potentially leading to the discovery of novel drug candidates. dergipark.org.trresearchgate.net

Development of Libraries for High-Throughput Screening

To accelerate the discovery of new lead compounds, derivatives of this compound can be incorporated into specialized compound libraries designed for high-throughput screening (HTS). nih.govnih.gov HTS allows for the rapid testing of thousands of compounds against a specific biological target.

Libraries focused on CNS targets are often designed with specific physicochemical properties in mind to maximize the potential for blood-brain barrier penetration. chemdiv.comchemistryofcures.com These properties are often guided by metrics like the CNS Multiparameter Optimization (CNS MPO) score, which combines calculations for properties such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and pKa. enamine.net

A focused library of this compound derivatives would be created by systematically varying the substituents at the key positions identified in SAR studies (the benzophenone core, fluorinated ring, and azetidine moiety). This combinatorial approach can generate a diverse set of compounds centered around a promising chemical scaffold. These libraries are then formatted in microtiter plates and screened against targets like the serotonin, norepinephrine, or dopamine (B1211576) transporters to identify potent and selective inhibitors. nih.govdoi.org

Table 2: Key Parameters for CNS-Targeted Library Design

Parameter Desirable Range for CNS Drugs Relevance
Molecular Weight (MW) 200 - 550 Influences solubility and permeability.
LogP -2 - 8 Measures lipophilicity, critical for crossing the BBB.
Topological Polar Surface Area (TPSA) 0 - 100 Ų Predicts hydrogen bonding potential and membrane permeability.
Hydrogen Bond Donors ≤ 3 Fewer donors are generally favored for BBB penetration.
Hydrogen Bond Acceptors ≤ 8 Controls polarity.
Number of Rotatable Bonds ≤ 10 Affects conformational flexibility and binding entropy.

Data derived from general parameters for CNS library design. enamine.net

Future Research Directions and Emerging Paradigms

Integration with Advanced Chemical Biology Methodologies

The benzophenone (B1666685) moiety is a well-established photophore in chemical biology, capable of forming covalent bonds with interacting proteins upon photoactivation. mdpi.com This inherent property of the 3-Azetidinomethyl-3'-fluorobenzophenone scaffold makes it an ideal candidate for integration with advanced chemical biology techniques to identify its cellular targets and mechanisms of action.

Activity-Based Protein Profiling

Activity-Based Protein Profiling (ABPP) is a powerful functional proteomics technology that employs chemical probes to assess the functional state of entire enzyme families directly in native biological systems. A significant advantage of ABPP is its ability to monitor the availability of an enzyme's active site directly, offering a more accurate picture of enzyme activity than traditional methods that measure protein or mRNA abundance. chemicalbook.com

For this compound, an activity-based probe could be designed by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) affinity handle, onto the core structure. This modification would allow for the visualization and isolation of proteins that covalently interact with the compound. The general structure of such a probe would consist of the this compound scaffold as the reactive group, a linker, and a reporter tag.

Hypothetical Probe Design for this compound

Component Function Potential Moieties
Reactive Group Covalently binds to target proteins This compound
Linker Provides spatial separation between the reactive group and the reporter tag Polyethylene glycol (PEG), Alkyl chains

| Reporter Tag | Enables detection and enrichment of labeled proteins | Biotin, Fluorescein, Rhodamine |

The application of such a probe in a competitive ABPP experiment could identify specific cellular targets of this compound. In this approach, a biological sample would be pre-incubated with the parent compound, followed by treatment with the probe. A reduction in the labeling of a particular protein by the probe would indicate that it is a target of this compound.

Proteomic and Interactomic Studies

Following the identification of potential protein targets through ABPP, broader proteomic and interactomic studies would be essential to understand the cellular pathways modulated by this compound. Proteomics can provide a global view of changes in protein expression levels in response to compound treatment, while interactomics can map the protein-protein interaction networks that are perturbed.

Techniques such as mass spectrometry-based proteomics could be employed to quantify changes in the proteome of cells treated with this compound. By identifying proteins that are up- or down-regulated, researchers can infer the biological processes affected by the compound. Furthermore, immunoprecipitation of the compound's targets followed by mass spectrometry (IP-MS) could reveal the protein complexes that these targets are a part of, providing deeper insights into their function and the mechanism of action of the compound.

Exploration of Novel Biological Targets and Therapeutic Hypotheses

The structural features of this compound, particularly the presence of the azetidine (B1206935) ring and the fluorinated benzophenone, suggest that it may interact with a range of biological targets. The azetidine moiety can participate in hydrogen bonding and may confer a degree of conformational rigidity, which can be advantageous for binding to protein targets. The benzophenone scaffold is found in numerous molecules with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

Based on the known biological activities of similar compounds, several therapeutic hypotheses for this compound could be explored. For instance, many benzophenone derivatives have shown promise as anticancer agents. nih.gov Therefore, a primary area of investigation would be to screen the compound for antiproliferative activity against a panel of cancer cell lines. If activity is observed, subsequent mechanistic studies could focus on identifying its specific molecular target within cancer cells, which may be a protein involved in cell cycle regulation, signal transduction, or apoptosis.

Strategies for Enhancing Selectivity and Specificity

A critical aspect of drug development is optimizing the selectivity and specificity of a lead compound to minimize off-target effects. For this compound, several strategies could be employed to enhance these properties. Structure-activity relationship (SAR) studies would be fundamental to this effort. By systematically modifying the different components of the molecule—the azetidine ring, the fluorobenzoyl group, and the linker between them—and assessing the biological activity of the resulting analogs, it would be possible to identify the key structural features required for potent and selective activity.

For example, the position of the fluorine atom on the benzophenone core could be altered, or different substituents could be introduced on the azetidine ring. Computational modeling and docking studies could be used to guide the design of new analogs by predicting how they might interact with potential protein targets.

Application as Chemical Probes for Biological Systems

Beyond its potential as a therapeutic agent, this compound could be developed into a chemical probe to study biological systems. nih.gov As mentioned, the benzophenone group can act as a photo-crosslinker, allowing for the covalent capture of interacting proteins. researchgate.net This property could be harnessed to create photoaffinity probes to map protein-protein interactions or to identify the binding partners of a particular protein of interest.

A chemical probe based on this compound could also be designed to include a fluorescent reporter group, creating a tool for imaging its subcellular localization or for monitoring its interaction with target proteins in real-time using techniques like fluorescence resonance energy transfer (FRET).

Potential Applications of this compound-Based Chemical Probes

Probe Type Application
Photoaffinity Probe Identification of direct binding partners in a cellular context.
Fluorescent Probe Visualization of subcellular localization and target engagement.

| Bifunctional Probe | Crosslinking of protein complexes for structural studies. |

Green Chemistry Approaches in Synthesis of Azetidinomethylbenzophenones

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound and its derivatives would be a crucial step towards sustainable drug development. This would involve exploring alternative solvents, reducing the number of synthetic steps, and using more energy-efficient reaction conditions.

For example, traditional methods for the synthesis of benzophenones can involve harsh reagents and solvents. Green chemistry approaches could explore the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. Additionally, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, could significantly improve the efficiency and reduce the waste generated during the synthesis of azetidinomethylbenzophenones.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Azetidinomethyl-3'-fluorobenzophenone, and what reaction conditions are critical for achieving high yields?

  • Methodology :

  • Friedel-Crafts Acylation : Use fluorobenzene derivatives with azetidinomethyl-substituted acyl chlorides in the presence of Lewis acids like AlCl₃ to form the benzophenone backbone .

  • Substitution Reactions : Introduce functional groups (e.g., amines) via nucleophilic substitution under basic conditions (e.g., NaOH) to modify the azetidine moiety .

  • Purification : Employ column chromatography or recrystallization to isolate high-purity products .

    • Critical Parameters :
  • Temperature control during exothermic reactions (e.g., AlCl₃-mediated acylations).

  • Solvent selection (anhydrous ether or THF for moisture-sensitive steps) .

    Reaction Type Reagents/Conditions Key Product
    AcylationAlCl₃, fluorobenzene derivativeBenzophenone backbone
    SubstitutionNaOH, nucleophilesFunctionalized azetidine derivatives

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

  • Primary Techniques :

  • FT-IR : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and fluorinated aromatic C-F bonds (~1200 cm⁻¹) .
  • NMR : Use ¹⁹F NMR to resolve fluorine environments and ¹H/¹³C NMR for azetidine methyl group assignments .
  • XRD : Validate crystal structure and intermolecular interactions (e.g., hydrogen bonding) .
    • Data Validation :
  • Cross-reference experimental spectra with Density Functional Theory (DFT)-predicted vibrational frequencies and chemical shifts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE Requirements : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : Store in a dry, locked cabinet at room temperature, away from oxidizing agents .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorobenzophenone derivatives across different cell lines?

  • Methodology :

  • Standardized Assays : Use consistent protocols (e.g., MTT assays for cytotoxicity) across cell lines (e.g., HeLa, MCF-7) to minimize variability .
  • Mechanistic Profiling : Combine transcriptomics and proteomics to identify cell line-specific target interactions .
    • Case Study : In HeLa cells, fluorobenzophenones showed higher apoptosis induction than in MCF-7, possibly due to differential expression of pro-apoptotic proteins .

Q. What computational approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Molecular Docking : Use AutoDock or Schrödinger to model binding affinities with enzymes (e.g., kinases) or receptors .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales .
  • DFT Applications : Calculate frontier molecular orbitals (FMOs) to predict reactivity and electron-transfer pathways .

Q. How can researchers design experiments to elucidate the role of the azetidine moiety in modulating the compound's physicochemical properties?

  • Comparative Studies : Synthesize analogs with pyrrolidine or piperidine substituents and compare logP, solubility, and bioactivity .
  • Substituent Effects : Apply Hammett analysis to quantify electronic contributions of the azetidine group to aromatic ring reactivity .
  • Computational Modeling : Use DFT to map charge distribution and steric effects induced by the azetidine methyl group .

Data Contradiction Analysis

  • Example : Discrepancies in reported NMR chemical shifts for fluorobenzophenones may arise from solvent polarity or pH variations. Validate via:
    • Multi-Solvent NMR : Compare data in DMSO-d₆ vs. CDCl₃ .
    • pH Titration Studies : Monitor shifts in acidic/basic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.